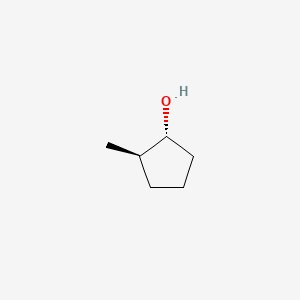

trans-2-Methylcyclopentanol

Übersicht

Beschreibung

trans-2-Methylcyclopentanol: is an organic compound with the molecular formula C₆H₁₂O. It is a secondary alcohol with a cyclopentane ring substituted by a methyl group at the second position and a hydroxyl group at the first position. The compound exists in a trans configuration, meaning the methyl and hydroxyl groups are on opposite sides of the cyclopentane ring. This stereoisomerism can significantly influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation of 1-Methylcyclopentene: One common method for synthesizing trans-2-Methylcyclopentanol involves the hydroboration-oxidation of 1-methylcyclopentene. The reaction proceeds via the addition of borane (BH₃) to the double bond of 1-methylcyclopentene, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2-Methylcyclopentanol can undergo oxidation reactions to form 2-methylcyclopentanone.

Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride.

Substitution: Thionyl chloride.

Major Products:

Oxidation: 2-Methylcyclopentanone.

Reduction: 2-Methylcyclopentane.

Substitution: 2-Methylcyclopentyl chloride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

trans-2-Methylcyclopentanol serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions that can lead to the formation of various derivatives useful in pharmaceuticals and agrochemicals.

Conformational Studies

Research utilizing density functional theory (DFT) and MP2 calculations has explored the conformational landscape of this compound. These studies reveal the energy differences between various conformers, which can influence reaction pathways and product distributions . Understanding these conformations is crucial for predicting reactivity in synthetic applications.

Catalytic Reactions

This compound has been investigated as a substrate in catalytic reactions aimed at converting carbon dioxide into useful carbon compounds. Its reactivity under various conditions contributes to the development of sustainable chemical processes .

Solvent Use

Due to its alcohol nature, this compound can be employed as a solvent in various chemical reactions and processes, offering advantages such as low toxicity and good solvating properties.

Flavoring and Fragrance Industry

The compound's pleasant odor profile makes it suitable for use in the flavoring and fragrance industry, where it can act as a flavoring agent or fragrance component.

Case Studies

Case Study 1: Dehydration Mechanism Analysis

A study analyzed the dehydration of this compound to understand the stereochemical outcomes based on reaction conditions. The findings indicated that the anti-elimination pathway predominates due to favorable activation energies compared to syn elimination pathways, leading to specific product distributions relevant for synthetic applications .

Case Study 2: Conformational Energy Landscape

Research focused on mapping the energy landscape of this compound using computational methods demonstrated that different conformations significantly affect reactivity patterns. This insight aids chemists in predicting outcomes for reactions involving this compound .

Wirkmechanismus

The mechanism of action of trans-2-Methylcyclopentanol in chemical reactions often involves the formation of intermediates that dictate the stereochemistry and regioselectivity of the products. For instance, in the hydroboration-oxidation reaction, the borane adds to the less substituted carbon of the double bond, followed by oxidation to form the alcohol with syn stereochemistry .

Vergleich Mit ähnlichen Verbindungen

cis-2-Methylcyclopentanol: The cis isomer of 2-methylcyclopentanol has the methyl and hydroxyl groups on the same side of the cyclopentane ring, leading to different chemical properties and reactivity.

2-Methylcyclopentanone: This compound is the oxidized form of trans-2-Methylcyclopentanol and lacks the hydroxyl group.

2-Methylcyclopentane: The fully reduced form of this compound, where the hydroxyl group is replaced by a hydrogen atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo. The trans configuration can lead to different reaction pathways and products compared to its cis isomer .

Biologische Aktivität

trans-2-Methylcyclopentanol is an organic compound with the molecular formula CHO, classified as a cyclic alcohol. It is notable for its presence in natural products, particularly in the essential oil of Gynandropsis gynandra, and has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, biochemical interactions, and relevant case studies.

- IUPAC Name : 2-methylcyclopentan-1-ol

- CAS Number : 25144-04-1

- Molecular Weight : 100.16 g/mol

- Flash Point : 47 °C (closed cup)

Antimicrobial Properties

Several studies have explored the antimicrobial effects of this compound. Research indicates that it exhibits significant inhibitory activity against various bacterial strains. For instance, in a study assessing the essential oil from Gynandropsis gynandra, this compound was identified as one of the active constituents contributing to its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially reducing cytokine production in macrophages. This suggests a role in mitigating conditions characterized by excessive inflammation .

Flavoring Agent

In addition to its biological activities, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. Its application in food products highlights its safety for consumption and potential health benefits when ingested in moderate amounts .

Study on Antimicrobial Activity

A study conducted by researchers at a university evaluated the effectiveness of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Salmonella enterica, indicating potent antimicrobial activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. enterica | 50 µg/mL |

| S. aureus | 25 µg/mL |

| B. subtilis | 30 µg/mL |

Anti-inflammatory Mechanism Study

In another study focusing on the anti-inflammatory mechanisms, this compound was shown to inhibit the activation of nuclear factor kappa B (NF-kB) pathways in lipopolysaccharide-stimulated macrophages. This inhibition correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Eigenschaften

IUPAC Name |

(1R,2R)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179821 | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-04-1 | |

| Record name | trans-2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights can be gained from the mass spectrometry analysis of trans-2-Methylcyclopentanol?

A: Isobutane chemical ionization mass spectrometry provides valuable information about the structure and stereochemistry of this compound. At lower temperatures, the mass spectrum prominently features the (M – OH)+ ion, typical for alcohols. [] Interestingly, this compound exhibits a stereospecific (M - H)+ ion, likely due to the favorable abstraction of the less sterically hindered hydrogen atom. This characteristic fragmentation pattern can help differentiate it from its cis counterpart.

Q2: Can this compound undergo dehydration reactions, and what factors influence this process?

A: Yes, this compound can undergo dehydration, primarily yielding 1-methylcyclopentene. Research suggests that catalysts, particularly boron-phosphorus-oxygen catalysts, can significantly influence the dehydration process. [] The specific type and stoichiometry of the catalyst can affect the reaction rate and selectivity towards different products.

Q3: How does this compound behave under photocatalytic oxidation conditions?

A: In the presence of a TiO2 photocatalyst and Ag2SO4, this compound undergoes C-S bond cleavage when part of a sulfoxide structure. This reaction primarily yields 1-methylcyclopentanol, indicating a 1,2-hydride shift after C-S bond breakage. [] The reaction mechanism involves the formation of a radical cation and highlights the potential for photocatalysis in modifying complex molecules containing this compound moieties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.